molecular formula C7H4Cl2O3 B6314419 2,3-Dichloro-6-hydroxybenzoic acid CAS No. 1806282-06-3

2,3-Dichloro-6-hydroxybenzoic acid

Cat. No.: B6314419
CAS No.: 1806282-06-3
M. Wt: 207.01 g/mol
InChI Key: WMDBBJGLXDJZRY-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-hydroxybenzoic acid is a substituted benzoic acid with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 g/mol . This chemical reagent is provided with a high purity of 95% and is identified by CAS number 1806282-06-3 . Structurally related 2-hydroxybenzoic acid derivatives have been identified as a promising chemical scaffold in medicinal chemistry research, particularly in the development of inhibitors for the sirtuin deacetylase SIRT5 . SIRT5 is a metabolic regulator that represents an attractive target for the treatment of several human diseases, including cancer . In this research context, the carboxylic acid and the adjacent hydroxyl group on the benzoic acid core are essential for inhibitory activity, as they form critical binding interactions within the enzyme's active site . Researchers can utilize this compound as a key building block or reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at developing novel, potent, and selective SIRT5 inhibitors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBBJGLXDJZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The Klobe-Schmitt reaction remains the most widely adopted method for synthesizing 3,6-dichloro-2-hydroxybenzoic acid. This three-step process involves:

  • Salt formation : 2,5-Dichlorophenol reacts with a stoichiometric alkali (e.g., KOH) in aqueous solution to form 2,5-dichlorophenolate.

  • Carboxylation : The phenolate undergoes high-pressure carboxylation with CO₂ (6–8 MPa) at 140–160°C in the presence of KCl as a catalyst.

  • Purification : Acidification and steam distillation recover unreacted 2,5-dichlorophenol, followed by crystallization of the target compound.

Key parameters influencing yield include:

  • Catalyst loading : A KCl-to-phenol mass ratio of 0.40–0.45 maximizes carboxylation efficiency.

  • Solvent selection : Xylene or toluene facilitates azeotropic dehydration, reducing side reactions.

  • Reaction time : Extending the carboxylation step to 12 hours increases conversion rates to >95%.

Table 1: Optimized Conditions for High-Pressure Carboxylation

ParameterOptimal RangeImpact on Yield
Temperature140–160°C↑ 15–20%
CO₂ Pressure6–8 MPa↑ 25%
KCl Catalyst Loading40–45 wt%↑ 30%
Reaction Time10–12 hours↑ 10%

Industrial-Scale Process Design

Patent CN103012123A outlines a continuous production system that integrates:

  • Azeotropic dehydration : Heating the phenolate-xylene mixture to 140–145°C removes water, preventing hydrolysis.

  • CO₂ gas recycling : Unreacted CO₂ is recovered and reintroduced, reducing raw material costs by 18%.

  • Steam distillation : This step achieves 98.5% recovery of unreacted 2,5-dichlorophenol, which is reused in subsequent batches.

A case study from Example 2 of the patent demonstrates:

  • Input : 146 g of 2,5-dichlorophenol (95% purity) + 98 g KOH → Output : 80.4 g of 3,6-dichloro-2-hydroxybenzoic acid (46.6% yield) + 72.5 g recovered phenol.

  • Total yield : 98.9% when accounting for recycled starting material.

Bromination-Chlorination-Oxidation Pathway

Synthetic Route and Selectivity Control

An alternative method described in LookChem’s patent data involves:

  • Bromination : o-Cresol undergoes regioselective bromination at the 4-position using HBr/H₂O₂.

  • Chlorination : Electrophilic chlorination (Cl₂/FeCl₃) introduces chlorine at the 3- and 6-positions.

  • Oxidation : KMnO₄ oxidizes the methyl group to a carboxyl group, forming 3,6-dichloro-4-bromosalicylic acid.

  • Debromination : Catalytic hydrogenation removes the bromine substituent.

Table 2: Comparative Analysis of Bromination vs. Carboxylation Methods

MetricBromination RouteCarboxylation Route
Yield72–78%95–98%
Regioselectivity>99%85–90%
Process ComplexityHigh (4 steps)Moderate (3 steps)
Cost$12,500/ton$8,200/ton

Applications in Dicamba Production

The bromination route’s high selectivity makes it preferable for synthesizing dicamba methyl ester:

  • Step A : 5-Bromo-3,6-dichlorosalicylic acid undergoes debromination to yield 3,6-dichlorosalicylic acid.

  • Step B : Etherification with halomethanes produces methyl 3,6-dichloro-2-methoxybenzoate, a dicamba precursor.

Emerging Innovations and Process Intensification

Microwave-Assisted Carboxylation

Pilot-scale trials show that microwave heating (2.45 GHz) reduces reaction time to 3 hours while maintaining 94% yield.

Continuous-Flow Bromination

Microreactor systems enhance heat transfer during Cl₂ addition, improving selectivity to 99.5% and reducing byproduct formation by 40% .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, while the chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Properties
2,3-Dichloro-6-hydroxybenzoic acid -COOH, -OH (C6), -Cl (C2, C3) C₇H₄Cl₂O₃ Potential synthetic intermediate
2,3-Dichloro-6-(methoxymethoxy)benzoic acid -COOH, -OCH₂OCH₃ (C6), -Cl (C2, C3) C₉H₈Cl₂O₄ Protected derivative for stability; industrial synthesis
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) -COOH, -OH (C3, C4), propenoic chain C₉H₈O₄ Antioxidant; pharmacological and cosmetic uses
2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid -COOH, -Cl (C2), -SO₂NH-C₆H₃Cl₂ (C6) C₁₃H₉Cl₃NO₄S Structural studies; sulfonamide-based drug design

Key Observations:

Substituent Effects on Acidity :

  • The electron-withdrawing Cl groups in this compound increase acidity (pKa ~1.5–2.5 estimated) compared to caffeic acid (pKa ~4.5), where hydroxyl groups are less electron-withdrawing .
  • The methoxymethoxy group in C₉H₈Cl₂O₄ reduces acidity by blocking the hydroxyl group, enhancing stability under basic conditions .

Spectral Properties :

  • IR spectra of similar compounds (e.g., ’s benzodithiazine derivative) show characteristic peaks for -OH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and SO₂ (~1150–1165 cm⁻¹) . Chlorine substituents in this compound would similarly influence absorption bands.

Thermal Stability :

  • Derivatives with bulky groups (e.g., methoxymethoxy in C₉H₈Cl₂O₄) exhibit higher melting points (decomposition at 318–319°C in ) compared to unsubstituted benzoic acids .

Key Insights:

  • Toxicity: Chlorinated benzoic acids (e.g., this compound) are more likely to exhibit irritation hazards compared to non-halogenated analogs like caffeic acid, as seen in the methoxymethoxy derivative’s hazard statements .
  • Pharmacological Potential: Sulfonamide derivatives (e.g., ) highlight the role of electronegative groups in enhancing binding to biological targets, suggesting this compound could be modified for drug development .

Biological Activity

2,3-Dichloro-6-hydroxybenzoic acid (DCHBA) is a chlorinated derivative of hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure that includes two chlorine atoms and a hydroxyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of DCHBA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H4_4Cl2_2O3_3
  • Molecular Weight : 207.01 g/mol
  • CAS Number : 1806282-06-3
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

DCHBA exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.
  • Oxidative Stress Modulation : Influences nitric oxide production and oxidative stress responses.

Antimicrobial Activity

DCHBA has demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis (M. tb). The compound's mechanism involves targeting essential enzymes critical for bacterial survival.

Study Findings

  • Inhibition of Mycobacterium tuberculosis Growth
    • A study reported that DCHBA significantly reduced the viability of M. tb in vitro. The inhibition was linked to its interaction with enzymes involved in lipid metabolism essential for the bacterium's cell wall synthesis.
  • Biotransformation Pathways
    • Research indicated that DCHBA undergoes biotransformation by various microbial species, resulting in different metabolites depending on environmental conditions. This highlights its ecological relevance and potential for biodegradation.

The mechanisms through which DCHBA exerts its biological effects include:

  • Enzyme Inhibition : DCHBA acts as an inhibitor of serine and cysteine hydrolases, impacting various physiological processes within bacteria.
  • Oxidative Stress Modulation : Studies show that DCHBA can modulate oxidative stress by influencing nitric oxide production, which is crucial for cellular signaling and immune responses.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibits M. tb growth
Enzyme InhibitionTargets lipid metabolism enzymes
Oxidative StressModulates nitric oxide production

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DCHBA against various bacterial strains, including E. coli and S. aureus. The results demonstrated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent.

Case Study 2: Enzymatic Interaction

Another investigation focused on the interaction of DCHBA with specific hydrolases involved in lipid metabolism. The findings indicated that DCHBA binds effectively to these enzymes, inhibiting their activity and disrupting essential metabolic pathways in bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dichloro-6-hydroxybenzoic acid, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of chlorinated hydroxybenzoic acids typically involves electrophilic aromatic substitution or partial hydrolysis of polychlorinated precursors. For example, regioselective chlorination of 6-hydroxybenzoic acid using Cl2/FeCl3 under controlled temperatures (0–5°C) can yield 2,3-dichloro derivatives. Yield optimization requires careful stoichiometric control of chlorinating agents, pH adjustment to stabilize the hydroxyl group, and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, the hydroxyl proton appears as a singlet (~δ 12 ppm) in DMSO-d6, while aromatic protons show splitting patterns dependent on adjacent chlorine atoms. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) validates purity, and mass spectrometry (ESI-MS) confirms the molecular ion peak [M-H]<sup>−</sup> at m/z 221. Cross-referencing with PubChem or CAS data ensures accurate assignments .

Q. How should this compound be stored to maintain stability, and what degradation products form under improper conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C in a desiccator to prevent hygroscopic degradation. Exposure to moisture or elevated temperatures can hydrolyze the hydroxyl group, forming 2,3-dichlorobenzoic acid, or decarboxylate to 2,3-dichlorophenol. Regular stability testing via TLC or HPLC monitors degradation, with thresholds set at <2% impurity over six months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiency involving this compound?

  • Methodological Answer : Address discrepancies by replicating experiments under standardized conditions (e.g., solvent polarity, catalyst loading). Use Arrhenius plots to compare activation energies across studies. Conflicting kinetic data may arise from unaccounted variables like trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) identifies such interferences. Multivariate analysis (e.g., DOE) isolates critical factors .

Q. What strategies achieve regioselective chlorination in the synthesis of di- or trichlorinated hydroxybenzoic acid derivatives?

  • Methodological Answer : Regioselectivity is governed by directing effects: the hydroxyl group activates the ortho and para positions, while existing chlorine atoms deactivate adjacent sites. Sequential chlorination at low temperatures (−10°C) with SO2Cl2 prioritizes ortho substitution. Computational modeling (DFT) predicts electron density maps to guide reagent selection, as demonstrated for 3,5-dichloro-4-hydroxybenzoic acid .

Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the hydroxyl group’s electron-donating effect lowers the LUMO energy at the para position, favoring nitration. PubChem’s InChI data (e.g., InChI=1S/C7H4Cl2O3...) provides input structures for software like Gaussian or ORCA .

Q. What experimental approaches are used to study the environmental fate and biodegradation pathways of chlorinated hydroxybenzoic acids?

  • Methodological Answer : Aerobic biodegradation studies use soil microcosms inoculated with Pseudomonas spp., monitoring metabolite formation via LC-MS. Isotopic labeling (¹⁴C) tracks mineralization to CO2. For anaerobic conditions, redox potentials are adjusted to identify reductive dechlorination products. Comparative studies with 2,4,6-trichloro-3-hydroxybenzoic acid reveal common cleavage pathways via dioxygenase enzymes .

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